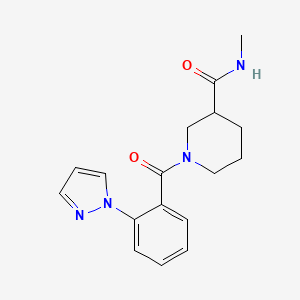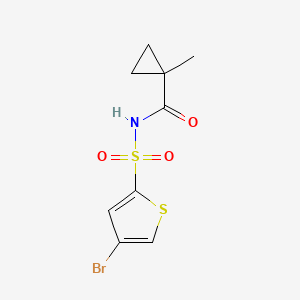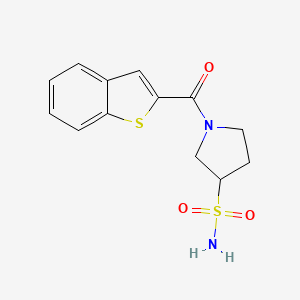
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-enylsulfamoyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxybenzoic Acid Core: This can be achieved by methoxylation of benzoic acid derivatives under basic conditions.
Introduction of the Phenylprop-2-enylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylprop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of saturated phenylpropyl derivatives.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methoxybenzoic Acid: Lacks the phenylprop-2-enylsulfamoyl group, resulting in different chemical properties and applications.
5-(2-Phenylprop-2-enylsulfamoyl)benzoic Acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-5-(2-phenylprop-2-enyl)benzoic Acid: Lacks the sulfonamide group, leading to different interactions with biological targets.
Uniqueness
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12(13-6-4-3-5-7-13)11-18-24(21,22)14-8-9-16(23-2)15(10-14)17(19)20/h3-10,18H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJCKKWPQYRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=C)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(hydroxymethyl)pyridin-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7413123.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7413134.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-2-(difluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7413142.png)
![3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7413144.png)

![3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7413158.png)

![2-acetamido-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7413183.png)
![4-[4-(1H-imidazol-2-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7413184.png)
![2-[2-Fluoro-4-[(3-methyltriazol-4-yl)methylsulfamoyl]phenoxy]acetic acid](/img/structure/B7413191.png)
![2-[3-(3,6-dihydro-2H-pyran-5-ylmethylsulfamoyl)-4-methoxyphenyl]acetic acid](/img/structure/B7413204.png)


![2-Ethyl-1-[4-(methoxymethyl)phenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B7413219.png)
